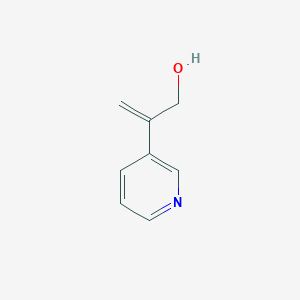
2-(Pyridin-3-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a hydroxyl group attached to a propenyl chain, which is in turn connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)prop-2-en-1-ol typically involves the reaction of pyridine derivatives with propenyl intermediates. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and propen-2-ol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)prop-2-enal or 2-(Pyridin-3-yl)prop-2-enoic acid.
Reduction: 2-(Pyridin-3-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yl)prop-2-en-1-ol in biological systems involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)prop-2-en-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-3-yl)prop-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group.
2-(Pyridin-4-yl)prop-2-en-1-ol: Pyridine ring attached at the 4-position.
Uniqueness
2-(Pyridin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the hydroxyl group and the double bond in the propenyl chain allows for selective functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,10H,1,6H2 |
InChI-Schlüssel |
SEPFECGYQHXNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CO)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


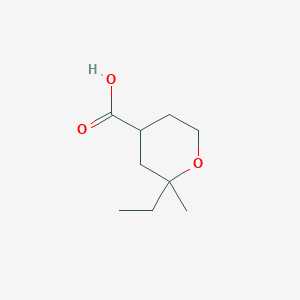
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
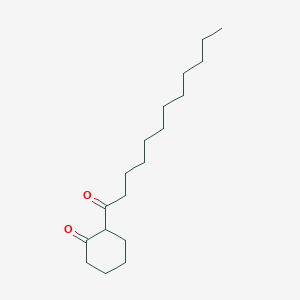
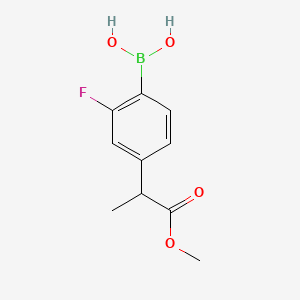
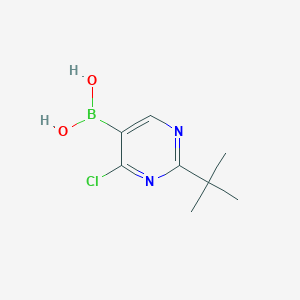
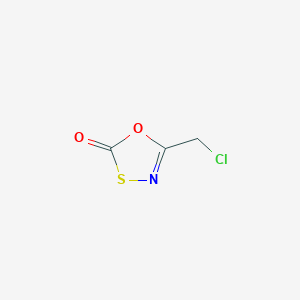
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
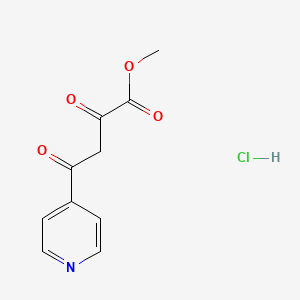

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
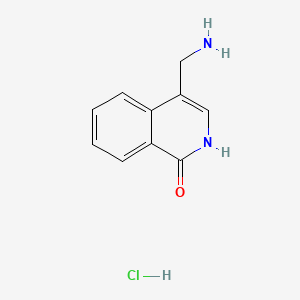
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
